molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2

methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate

Cat. No. B2951976
CAS RN: 1005307-23-2
M. Wt: 426.88
InChI Key: NBTGDYGENWYEQF-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate” is a complex organic compound. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and conc HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked to a 4-chlorophenyl group and a thiomethylbenzoate group.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate”. Below are the unique applications found in various scientific studies:

EGFR-TK Inhibition for Cancer Treatment

Pyrazolo[3,4-d]pyrimidine derivatives have been studied as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a promising target for cancer therapy. These compounds can potentially be used to treat various forms of cancer by inhibiting this enzyme .

Antifungal and Antibacterial Activities

Some derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antifungal and antibacterial properties. These compounds could be developed into medications to combat fungal and bacterial infections .

CDK2 Inhibition for Cancer Treatment

Pyrazolo[3,4-d]pyrimidine derivatives have also been designed to target Cyclin-Dependent Kinase 2 (CDK2), an enzyme important in cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, making these compounds potential candidates for cancer treatment .

Synthesis of Heterocyclic Derivatives

The compound has been used in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles. These synthesized compounds have shown potential anticancer activity against various cancer cell lines .

Neurotoxicity Studies

Newly synthesized pyrazoline derivatives related to pyrazolo[3,4-d]pyrimidine have been investigated for their neurotoxic potentials. Such studies are crucial for understanding the safety profile of these compounds when developing them for medical use .

Cytotoxic Effects Against Cancer Cell Lines

A series of pyrazolo[3,4-d]pyrimidine compounds has been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. Some of these compounds demonstrated significant anticancer activity .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown promising results in in vitro studies , suggesting potential applications in medical and pharmaceutical research. Further studies could also explore the optimization of the synthesis process and the investigation of the compound’s physical and chemical properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate involves the reaction of 4-chlorobenzoyl chloride with 4-((methylthio)methyl)aniline to form methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate. This intermediate is then reacted with 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "4-((methylthio)methyl)aniline", "1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 4-((methylthio)methyl)aniline in the presence of a base such as triethylamine to form methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate.", "Step 2: Methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate is then reacted with 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one in the presence of a base such as potassium carbonate to form the final product, methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate." ] }

CAS RN

1005307-23-2

Product Name

methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate

Molecular Formula

C20H15ClN4O3S

Molecular Weight

426.88

IUPAC Name

methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26)

InChI Key

NBTGDYGENWYEQF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

solubility

not available

Origin of Product

United States

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